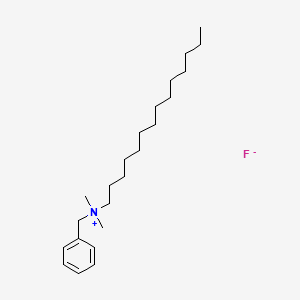
N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, fabric softeners, and personal care products. Additionally, they possess antimicrobial properties, making them valuable as disinfectants and antiseptics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride typically involves the quaternization of N,N-dimethyltetradecylamine with benzyl chloride, followed by anion exchange to replace the chloride ion with a fluoride ion. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or ethanol.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Phase transfer catalysts can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.
Purification: Techniques such as crystallization or distillation to obtain the pure compound.
Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the benzyl group.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Scientific Research Applications
N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial action is primarily due to the quaternary ammonium structure, which allows it to interact with and disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride: Similar structure but with a chloride ion instead of fluoride.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Trimethyl(tetradecyl)ammonium chloride: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
N-Benzyl-N,N-dimethyltetradecan-1-aminium fluoride is unique due to its fluoride ion, which can impart different chemical properties compared to its chloride counterpart. The fluoride ion can enhance the compound’s reactivity and interaction with other molecules, making it potentially more effective in certain applications.
Properties
CAS No. |
61134-95-0 |
|---|---|
Molecular Formula |
C23H42FN |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;fluoride |
InChI |
InChI=1S/C23H42N.FH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GQRLNXLLZNBBEN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















